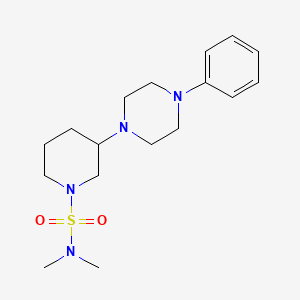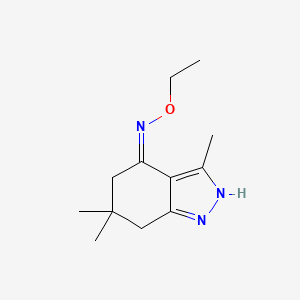![molecular formula C12H10N4O6 B6099968 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid](/img/structure/B6099968.png)
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by the presence of a methoxy group, a nitro group, and a benzoic acid moiety, making it a unique and valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, 3-methoxy-4-nitro-1H-pyrazole can be prepared by reacting 3-methoxy-4-nitroacetophenone with hydrazine hydrate under reflux conditions.
-
Introduction of the Benzoic Acid Moiety: : The pyrazole derivative is then coupled with a benzoic acid derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting the compound with a strong nucleophile like sodium hydroxide can replace the methoxy group with a hydroxyl group.
-
Amidation: : The carboxylic acid group can react with amines to form amides. This reaction is facilitated by coupling reagents like DCC and DMAP.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydroxide, other strong nucleophiles
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group
Hydroxy Derivatives: Formed through nucleophilic substitution of the methoxy group
Amide Derivatives: Formed through amidation reactions with amines
Applications De Recherche Scientifique
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid: has a wide range of applications in scientific research:
-
Medicinal Chemistry: : This compound is used as a building block for the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic systems. Its functional groups provide multiple sites for chemical modifications, making it a valuable tool for organic chemists.
-
Biological Studies: : Researchers use this compound to study enzyme interactions and receptor binding. Its structure allows for the investigation of molecular mechanisms in biological systems.
-
Industrial Applications: : The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoic acid moiety can bind to enzymes and receptors, modulating their activity. The compound’s overall structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-nitro-1H-pyrazole-5-carboxylic acid
- 3-methyl-4-nitro-1H-pyrazole
Comparison
- 3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrazole ring. This dual functionality provides additional sites for chemical modifications and interactions, enhancing its versatility in research and industrial applications.
- Compared to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid , the compound has an additional amide linkage, which can influence its reactivity and binding properties.
- 4-nitro-1H-pyrazole-5-carboxylic acid lacks the methoxy group, which can affect its solubility and chemical behavior.
- 3-methyl-4-nitro-1H-pyrazole has a methyl group instead of a methoxy group, leading to differences in steric and electronic effects.
Propriétés
IUPAC Name |
3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-22-11-9(16(20)21)8(14-15-11)10(17)13-7-4-2-3-6(5-7)12(18)19/h2-5H,1H3,(H,13,17)(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHHHNXEHVOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6099925.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6099926.png)


![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
![1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B6099955.png)
![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6099986.png)
